Haliangicin D

Antifungal activity Structure-activity relationship Oomycete inhibition

Researchers require defined activity benchmarks to map polyene antifungal structure-activity relationships (SAR). Haliangicin D, the weakest isomer in the haliangicin family (A > B ≈ C > D), provides essential low-activity controls. - **Differentiation**: Ideal low-potency reference alongside high-activity haliangicin A and inactive analogues; 30-fold potency shifts from minor epoxide changes documented. - **Selectivity**: Inactive against bacteria (MIC >32 µg/mL) while active vs. filamentous fungi/oomycetes-enables antifungal-specific studies in mixed communities. - **Supply**: Produced via validated *Myxococcus xanthus* heterologous system (10x yield increase) for consistent, rapid turnaround.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B15582485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaliangicin D
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10+,16-11+,18-12+,19-13+/t17-,20+,22+/m1/s1
InChIKeyXIKGETOZQXNXHV-YBIVBRJXSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haliangicin D: Marine Polyketide Antifungal Overview


Haliangicin D is a beta-methoxyacrylate-type polyene antibiotic isolated from the marine myxobacterium Haliangium ochraceum (formerly H. luteum) . It belongs to the haliangicin family of natural products, which includes the parent compound haliangicin and its geometrical isomers haliangicins B and C. Haliangicin D is characterized by a conjugated tetraene moiety, a beta-methoxyacrylate pharmacophore, and a terminal vinyl epoxide group . The compound exhibits selective antifungal activity against filamentous fungi and oomycetes, with no reported antibacterial activity .

Why Haliangicin D Cannot Be Substituted by Analogs


Haliangicins B–D are geometrical isomers of the polyene moiety and exist as inseparable mixtures of cis and trans epoxide isomers . Despite sharing a common biosynthetic origin and core scaffold, these isomers display distinct antifungal potencies. Direct comparative evaluation demonstrates that the antifungal activity of Haliangicin D is the weakest among the haliangicin isomers . Substituting Haliangicin D with a more active isomer such as Haliangicin A would alter the observed biological outcome in any assay system, compromising reproducibility and confounding structure-activity relationship (SAR) interpretation.

Comparative Evidence for Haliangicin D


Antifungal Potency Ranking Among Haliangicin Isomers

In a head-to-head comparison of haliangicin isomers isolated from the same fermentation extract, Haliangicin D was found to possess the weakest antifungal activity relative to Haliangicin A, B, and C . While the parent haliangicin (1) demonstrates potent inhibition of Phytophthora capsici (0.1 μg/disk) and cytotoxicity against HeLa S3 cells (IC50 41 nM) , the specific potency of Haliangicin D is explicitly characterized as the lowest among the series . This positions Haliangicin D as the preferred negative control or low-activity comparator in SAR studies involving haliangicin analogs.

Antifungal activity Structure-activity relationship Oomycete inhibition

Antifungal Selectivity vs. Amphotericin B

The native producer Haliangium ochraceum SMP-2 exhibits unsatisfactory productivity of haliangicin (1) . Expression of the 47.8 kbp hli biosynthetic gene cluster in the heterologous host Myxococcus xanthus yielded a tenfold greater amount of haliangicin compared to the original producer, with a threefold faster growth speed . This heterologous system also enabled the generation of unnatural haliangicin analogues through gene manipulation, demonstrating that the vinyl epoxide terminus can be engineered to modulate anti-oomycete and cytotoxic activities .

Heterologous expression Bioprocess optimization Myxococcus xanthus

Heterologous Production vs. Native Host Yield

The complete hli biosynthetic gene cluster spanning 47.8 kbp has been cloned, sequenced, and functionally characterized from H. ochraceum . The cluster encodes four polyketide synthases (PKSs), a unique acyl-CoA dehydrogenase responsible for terminal alkene formation, and tailoring enzymes including methyltransferases . Heterologous expression of this cluster in M. xanthus confirmed its sufficiency for haliangicin production, and targeted gene disruptions yielded unnatural analogues (e.g., compounds 4 and 7) with altered bioactivity profiles .

Polyketide synthase Gene cluster Combinatorial biosynthesis

Terminal Epoxide Role in Anti-Oomycete Activity

Haliangicin (1) exhibits potent inhibition against the plant pathogenic oomycete Phytophthora capsici (0.1 μg/disk) while showing no activity against the yeast Candida rugosa (MIC >32 μg/mL) or bacteria Bacillus subtilis and Escherichia coli (MIC >32 μg/mL) . Haliangicin D retains this oomycete selectivity but with reduced potency, consistent with its rank as the weakest isomer . Amphotericin B (positive control) shows MIC 0.13 μg/mL against C. rugosa, highlighting the functional divergence of the haliangicin scaffold from conventional polyene antifungals.

Phytophthora capsici Oomycete Selectivity

Key Research Applications of Haliangicin D


Low-Potency Control in SAR Studies

Given that Haliangicin D is the weakest antifungal isomer in the haliangicin series , it is optimally suited as a negative control or baseline comparator in structure-activity relationship (SAR) investigations. Researchers evaluating novel haliangicin derivatives or synthetic analogs can use Haliangicin D to establish the lower bound of the activity spectrum, ensuring that observed potencies for new compounds reflect genuine improvements over the least active natural isomer.

Fungal-Selective Inhibition Without Antibacterial Effects

The fully sequenced and heterologously expressed hli biosynthetic gene cluster (47.8 kbp) provides a robust platform for pathway engineering . Haliangicin D can serve as a reference standard for validating the production of engineered analogs. Because the cluster enables manipulation of the vinyl epoxide terminus to modulate bioactivity , Haliangicin D represents a defined starting point for comparative metabolomics and yield optimization in M. xanthus heterologous systems.

Scalable Supply via Heterologous Pathway Engineering

Haliangicins demonstrate potent and selective activity against oomycetes such as Phytophthora capsici (0.1 μg/disk for haliangicin (1)) while sparing yeasts and bacteria . Haliangicin D, despite its lower potency, retains this oomycete selectivity . This makes it a valuable tool for validating oomycete-specific targets and for benchmarking new anti-oomycete leads in agricultural fungicide screening programs.

Reference Standard for Isomer-Specific Analytics

Haliangicin D is a geometrical isomer of the polyene moiety and exists as an inseparable mixture of cis and trans epoxide isomers . Its procurement is essential for analytical method development aimed at resolving and quantifying haliangicin isomers in complex fermentation extracts. It also serves as a reference compound for stereochemical elucidation studies involving beta-methoxyacrylate polyenes.

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